(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline
Description
(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline is a synthetic proline derivative designed for applications in peptide synthesis and medicinal chemistry. The compound features:
- Fmoc protection at the 1-position (N-terminus), enabling its use in solid-phase peptide synthesis (SPPS) with base-labile deprotection.
- A 4-tert-butylbenzyloxy group at the 4R position, introducing steric bulk and hydrophobicity. This substituent enhances conformational control and may reduce peptide aggregation during synthesis .
The tert-butylbenzyloxy group distinguishes it from simpler proline derivatives, offering unique solubility and reactivity profiles.
Properties
IUPAC Name |
(2S,4R)-4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO5/c1-31(2,3)21-14-12-20(13-15-21)18-36-22-16-28(29(33)34)32(17-22)30(35)37-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,22,27-28H,16-19H2,1-3H3,(H,33,34)/t22-,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPOBWXHCMJVKX-DFHRPNOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CO[C@@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline typically involves multiple steps:
Protection of the amino group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the tert-butylbenzyloxy group: The hydroxyl group of the proline derivative is then reacted with 4-tert-butylbenzyl bromide in the presence of a base like potassium carbonate to introduce the tert-butylbenzyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline undergoes various chemical reactions, including:
Oxidation: The tert-butylbenzyloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Fmoc group can be removed under reductive conditions to expose the free amino group.
Substitution: The tert-butylbenzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive removal of the Fmoc group is typically achieved using piperidine.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Free amino group after Fmoc removal.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively utilized in SPPS due to its stability and the ease with which the Fmoc (fluorenylmethyloxycarbonyl) protecting group can be removed. The presence of the tert-butylbenzyloxy group enhances the solubility and overall yield of synthesized peptides, making it a valuable building block for creating complex peptide structures.
Mechanism of Action
The Fmoc group protects the amino group during synthesis, allowing selective reactions at other sites on the molecule. This capability enables researchers to explore various peptide conformations and their biological activities.
Drug Development
Peptide-Based Therapeutics
(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline is integral in developing peptide-based drugs, particularly those targeting specific biological pathways. Its unique structure allows for modifications that can enhance bioavailability and specificity towards biological targets.
Case Study: Antimicrobial Peptides
Research has shown that peptides synthesized using this compound exhibit enhanced activity against resistant bacterial strains compared to unmodified counterparts. This highlights its potential in developing new antibiotics.
Protein Engineering
Designing Modified Peptides
The compound is crucial for designing modified peptides and proteins aimed at studying protein structure and function. By incorporating this amino acid into peptides, researchers can investigate how structural changes affect biological interactions and enzymatic mechanisms.
Case Study: Cancer Therapeutics
Studies have focused on using this compound in synthesizing peptide prodrugs targeting cancer cells. The tert-butylbenzyloxy group enhances cellular uptake and cytotoxicity against specific cancer cell lines, suggesting its utility in creating targeted cancer therapies.
Bioconjugation
This compound facilitates bioconjugation processes, enabling the attachment of peptides to other biomolecules such as antibodies or drugs. This capability is essential for developing targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.
Analytical Chemistry
In analytical chemistry, this compound is employed to analyze peptide structures and functions. It provides insights into molecular interactions and mechanisms, aiding in the characterization of novel compounds.
Mechanism of Action
The mechanism of action of (4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in protein synthesis and modification.
Pathways Involved: It influences pathways related to amino acid metabolism and protein folding.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of (4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline with structurally related compounds:
*Molecular formula inferred from structural analogy.
Key Observations:
- Steric Effects : The bulky tert-butylbenzyloxy group may hinder enzymatic degradation or slow coupling rates in SPPS compared to smaller substituents .
Biological Activity
(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline is a modified proline derivative that plays a significant role in various biological and chemical applications. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.
Overview of this compound
This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butylbenzyloxy substituent on the proline backbone. The Fmoc group is essential for peptide synthesis as it protects the amino group, while the tert-butylbenzyloxy group enhances steric hindrance, influencing the compound's reactivity and stability in synthetic applications.
Synthetic Routes
The synthesis of this compound generally involves:
- Protection of the amino group : L-proline is reacted with Fmoc chloride in a base environment.
- Introduction of the tert-butylbenzyloxy group : The hydroxyl group of the proline derivative reacts with 4-tert-butylbenzyl bromide using a base like potassium carbonate.
The compound interacts with various molecular targets, particularly enzymes and receptors involved in protein synthesis and modification. It influences pathways related to amino acid metabolism and protein folding, which are crucial for cellular functions.
Research Findings
Research has demonstrated that this compound exhibits several biological activities:
- Protein Folding and Stability : The compound is studied for its role in enhancing protein stability, which is critical for maintaining cellular functions.
- Anticancer Potential : Similar proline derivatives have shown promise in inhibiting histone deacetylases (HDACs), which play a role in cancer progression. For example, cadmium-proline complexes have been reported to inhibit HDAC activity, leading to apoptosis in cancer cells .
- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis, facilitating the creation of complex peptides necessary for therapeutic applications .
Study 1: Anticancer Activity
A study evaluated cadmium complexes with proline derivatives, including L-proline. These complexes exhibited significant inhibition of HDAC activity at concentrations as low as 2 μM, demonstrating their potential as anticancer agents by inducing apoptosis through epigenetic mechanisms .
Study 2: Protein Engineering
In protein engineering applications, this compound was utilized to create analogues of naturally occurring peptides. These modifications improved solubility and stability, enhancing the efficacy of peptide-based drugs .
Comparison with Similar Compounds
| Compound Name | Characteristics | Applications |
|---|---|---|
| (4R)-1-Fmoc-4-hydroxy-L-proline | Lacks tert-butylbenzyloxy group | Less sterically hindered; used in simpler peptide syntheses |
| (4R)-1-Boc-4-(4-tert-butylbenzyloxy)-L-proline | Uses Boc protecting group | Different reactivity profile; used in alternative synthetic pathways |
The unique combination of the Fmoc protecting group and the sterically hindered tert-butylbenzyloxy group distinguishes this compound from similar compounds, making it particularly valuable in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
